Welcome to the BenchChem Online Store!
molecular formula C13H17N3O B8291121 2-(2-Pyrrolidin-1-yl-ethyl)-benzooxazol-6-ylamine

2-(2-Pyrrolidin-1-yl-ethyl)-benzooxazol-6-ylamine

Cat. No. B8291121
M. Wt: 231.29 g/mol
InChI Key: ZXABVIIDCCCFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202863B2

Procedure details

To a solution of 2-(2-pyrrolidin-1-yl-vinyl)-benzooxazol-6-ylamine (3.2 mmol) in MeOH (40 mL) is added sodium cyanoborohydride (6.4 mmol) at room temperature. The reaction mixture is heated to reflux for 18 hours. The mixture is concentrated and the residue is dissolved in DCM. The solution is washed with water and brine, and dried (MgSO4). A small amount of activated carbon is added to the solution, and the mixture is filtered. The filtrate is concentrated to afford 2-(2-pyrrolidin-1-yl-ethyl)-benzooxazol-6-ylamine as a solid. 1H NMR (300 MHz, CDCl3): δ 1.79 (m, 4H), 2.61 (m, 4H), 3.00-3.18 (m, 4H), 4.78 (broad, 2N—H), 6.68 (q, H), 6.80 (d, H), 7.43 (d, H).
Name
2-(2-pyrrolidin-1-yl-vinyl)-benzooxazol-6-ylamine
Quantity
3.2 mmol
Type
reactant
Reaction Step One
Quantity
6.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH:6]=[CH:7][C:8]2[O:9][C:10]3[CH:16]=[C:15]([NH2:17])[CH:14]=[CH:13][C:11]=3[N:12]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.C([BH3-])#N.[Na+]>CO>[N:1]1([CH2:6][CH2:7][C:8]2[O:9][C:10]3[CH:16]=[C:15]([NH2:17])[CH:14]=[CH:13][C:11]=3[N:12]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
2-(2-pyrrolidin-1-yl-vinyl)-benzooxazol-6-ylamine
Quantity
3.2 mmol
Type
reactant
Smiles
N1(CCCC1)C=CC=1OC2=C(N1)C=CC(=C2)N
Name
Quantity
6.4 mmol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in DCM
WASH
Type
WASH
Details
The solution is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
ADDITION
Type
ADDITION
Details
A small amount of activated carbon is added to the solution
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CCC=1OC2=C(N1)C=CC(=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.